2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidin-4-one core structure. This core is substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 7-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The chromeno[2,3-d]pyrimidin-4-one core, the 3,4-dimethoxyphenyl group, and the methyl group would all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
- Ribosomal incorporation of β-amino acids into nascent peptides is less efficient than that of canonical α-amino acids. Researchers have engineered a tRNA chimera called tRNA Pro1E2, which efficiently recruits EF-Tu and EF-P. This tRNA improves β-amino acid incorporation, allowing for the elongation of up to ten consecutive β-amino acids .
- The enhancement effect of anticodon arm mutations differs depending on the codon used for β-amino acid incorporation. Optimized anticodon arm sequences for specific codons (CCG, CAU, CAG, ACU, and UGG) enable the simultaneous introduction of multiple β-amino acids into model peptides, including macrocyclic scaffolds .
- Pyridopyrimidine derivatives, including CCG-160504, exhibit therapeutic potential. These compounds are relevant in drug development due to their biological activity. They are used in various therapeutic targets, such as breast cancer drugs (e.g., palbociclib) and potential treatments for rheumatoid arthritis (e.g., dilmapimod) .
- The pyridopyrimidine scaffold has been studied extensively, and its presence in relevant drugs underscores its importance. Researchers explore synthetic protocols to prepare these derivatives and investigate their biological effects .
- Pyrrolo[2,3-d]pyrimidine derivatives, a subset of pyridopyrimidines, exhibit strong anticancer activity. These compounds serve as efficient tools for DNA interaction. Their unique structures and biological properties make them promising candidates for cancer therapy .
- Specific derivatives, such as N4-alkyl-N2-phenyl-pyrrolo[2,3-d]pyrimidines, have been studied for their antitumor effects .
- β-Amino acids, including those incorporated using tRNA Pro1E2, possess stronger turn/helix-inducing abilities than α-amino acids. Peptides comprised of β-amino acids can fold into unique and stable structures called foldamers. These structures have potential applications in drug design and molecular recognition .
- The pyridopyrimidine moiety contributes to the stability and unique folding patterns of these macrocyclic peptides, making them valuable in drug discovery .
Ribosomal Incorporation of β-Amino Acids
Therapeutic Potential and Drug Development
Anticancer Activity and DNA Interaction
Macrocyclic Peptides and Foldamers
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCQIMVKLFECSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.